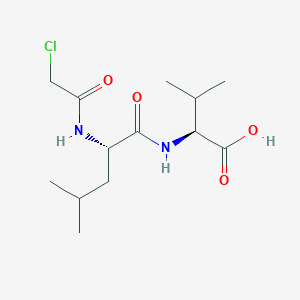

N-(Chloroacetyl)-L-leucyl-L-valine

CAS No.: 917614-52-9

Cat. No.: VC19020404

Molecular Formula: C13H23ClN2O4

Molecular Weight: 306.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917614-52-9 |

|---|---|

| Molecular Formula | C13H23ClN2O4 |

| Molecular Weight | 306.78 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C13H23ClN2O4/c1-7(2)5-9(15-10(17)6-14)12(18)16-11(8(3)4)13(19)20/h7-9,11H,5-6H2,1-4H3,(H,15,17)(H,16,18)(H,19,20)/t9-,11-/m0/s1 |

| Standard InChI Key | VYCJXXBGNSRVAN-ONGXEEELSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CCl |

| Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CCl |

Introduction

Structural and Chemical Identity of N-(Chloroacetyl)-L-leucyl-L-valine

N-(Chloroacetyl)-L-leucyl-L-valine (systematic IUPAC name: (2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoyl-L-valine) is a chiral dipeptide derivative characterized by a chloroacetyl moiety linked to the α-amino group of L-leucine, which is subsequently bonded to L-valine via a peptide bond. The molecule’s stereochemistry is defined by the L-configuration of both amino acid residues, ensuring compatibility with biological systems. Its molecular formula is C₁₃H₂₂ClN₃O₄, with a molecular weight of 335.78 g/mol .

The chloroacetyl group introduces electrophilic reactivity at the carbonyl carbon, enabling participation in nucleophilic substitution or aza-Michael addition reactions. This functionality has been exploited in synthetic strategies to generate peptide-based probes and enzyme inhibitors . Nuclear magnetic resonance (NMR) spectra of analogous chloroacetylated peptides reveal distinct chemical shifts for the chloroacetyl methylene group (δ ~4.0–4.2 ppm) and amide protons (δ ~7.8–8.2 ppm), corroborating the structural assignment .

Synthetic Methodologies and Reaction Optimization

Stepwise Peptide Synthesis

The synthesis of N-(Chloroacetyl)-L-leucyl-L-valine typically follows solid-phase or solution-phase peptide synthesis (SPPS) protocols. A representative pathway involves:

-

Protection of L-leucine: The α-amino group of L-leucine is protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

-

Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-chloroacetyl-L-leucine. Reported yields for this step range from 72% to 94% under anhydrous conditions .

-

Coupling with L-valine: Activation of the carboxyl group of N-chloroacetyl-L-leucine using carbodiimides (e.g., DCC) facilitates peptide bond formation with L-valine’s α-amino group.

Recent advancements employ Cs₂CO₃ in dimethylformamide (DMF) to promote efficient coupling while minimizing racemization, achieving yields up to 83% . Molecular sieves (4 Å) are critical for absorbing trace water, preventing hydrolysis of the reactive intermediate .

Side Reactions and Byproduct Mitigation

Intramolecular cyclization poses a challenge during synthesis, particularly when free carboxylic acid groups are present. For instance, chloroacetyl-L-valine derivatives may form morpholin-2,5-dione byproducts via nucleophilic attack of the amine on the chloroacetyl carbonyl . This side reaction is suppressed by maintaining low temperatures (−20°C) and using aprotic solvents like acetonitrile .

Physicochemical and Spectroscopic Properties

Key physicochemical parameters for N-(Chloroacetyl)-L-leucyl-L-valine and related intermediates are summarized below:

The compound exhibits a λₘₐₓ of 210 nm in UV-Vis spectroscopy due to the chloroacetyl chromophore. Fourier-transform infrared (FTIR) spectra display characteristic absorptions for amide I (1650 cm⁻¹) and amide II (1540 cm⁻¹) bands, alongside a C-Cl stretch at 680 cm⁻¹ .

Biological Interactions and Mechanistic Insights

Proteasome Inhibition and Ubiquitination Effects

Chloroacetylated peptides, including N-(Chloroacetyl)-L-leucyl-L-valine analogs, demonstrate proteasome inhibitory activity by covalently modifying catalytic β-subunits. Studies on LLnL (N-acetyl-L-leucyl-L-leucyl-L-norleucinal), a structurally related inhibitor, reveal that chloroacetylation prolongs the association of major histocompatibility complex (MHC) class I molecules with antigen-processing transporters (TAP), delaying their endoplasmic reticulum (ER) export . This effect correlates with accumulation of ubiquitinated proteins and altered peptide presentation, suggesting potential immunomodulatory applications .

Substrate Specificity in Acyltransferases

The chloroacetyl group serves as an electrophilic trap for lysine ε-amino groups in acyltransferase assays. GNAT (Gcn5-related N-acetyltransferase) enzymes, which regulate protein acetylation in prokaryotes and eukaryotes, exhibit divergent reactivity toward chloroacetylated peptides. For example, Salmonella enterica Pat acetyltransferase preferentially modifies substrates with aliphatic side chains (e.g., leucine, valine), aligning with the hydrophobicity of N-(Chloroacetyl)-L-leucyl-L-valine .

Recent Advances and Future Directions

Targeted Drug Delivery Systems

The chloroacetyl moiety’s reactivity enables conjugation to antibody-drug conjugates (ADCs). For instance, thiol-containing monoclonal antibodies undergo Michael addition with N-(Chloroacetyl)-L-leucyl-L-valine-linked payloads, enhancing tumor-specific delivery .

Probing Peptide Transporters

In TAP-deficient cell lines, chloroacetylated dipeptides exhibit delayed intracellular transport, implicating them in studies of peptide translocation mechanisms . This property is exploitable for designing chemical chaperones to correct protein misfolding disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume